molecular formula C24H34N2O B12791935 Bepridil, (S)- CAS No. 110143-75-4

Bepridil, (S)-

Cat. No.: B12791935
CAS No.: 110143-75-4
M. Wt: 366.5 g/mol
InChI Key: UIEATEWHFDRYRU-DEOSSOPVSA-N
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Description

Bepridil, (S)-: is a long-acting, non-selective calcium channel blocker with significant anti-anginal activity. It produces substantial coronary vasodilation and has modest peripheral effects. Bepridil is known for its antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist . It was once used to treat angina pectoris but is no longer marketed in the United States due to its association with ventricular arrhythmias, specifically Torsade de Pointes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bepridil involves a multi-step synthetic process. One of the methods includes the reaction of 4-(2-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline with 1-(3-(dimethylamino)propyl)-3-phenylurea under specific conditions to yield Bepridil . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of Bepridil follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Bepridil undergoes various chemical reactions, including:

    Oxidation: Bepridil can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups in Bepridil.

    Substitution: Bepridil can undergo substitution reactions, particularly at the aromatic ring and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions often involve the use of halogenating agents and catalysts to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Bepridil, which can have different pharmacological properties .

Properties

CAS No.

110143-75-4

Molecular Formula

C24H34N2O

Molecular Weight

366.5 g/mol

IUPAC Name

N-benzyl-N-[(2S)-3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline

InChI

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/t24-/m0/s1

InChI Key

UIEATEWHFDRYRU-DEOSSOPVSA-N

Isomeric SMILES

CC(C)COC[C@H](CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3

Canonical SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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